

Application Notes and Protocols: FNDR-20123 for In Vivo Malaria Studies

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Compound of Interest

Compound Name: FNDR-20123 free base

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor, in a humanized mouse model for the study of malaria. The provided protocols are based on established research to ensure reproducibility and accuracy in your experiments.

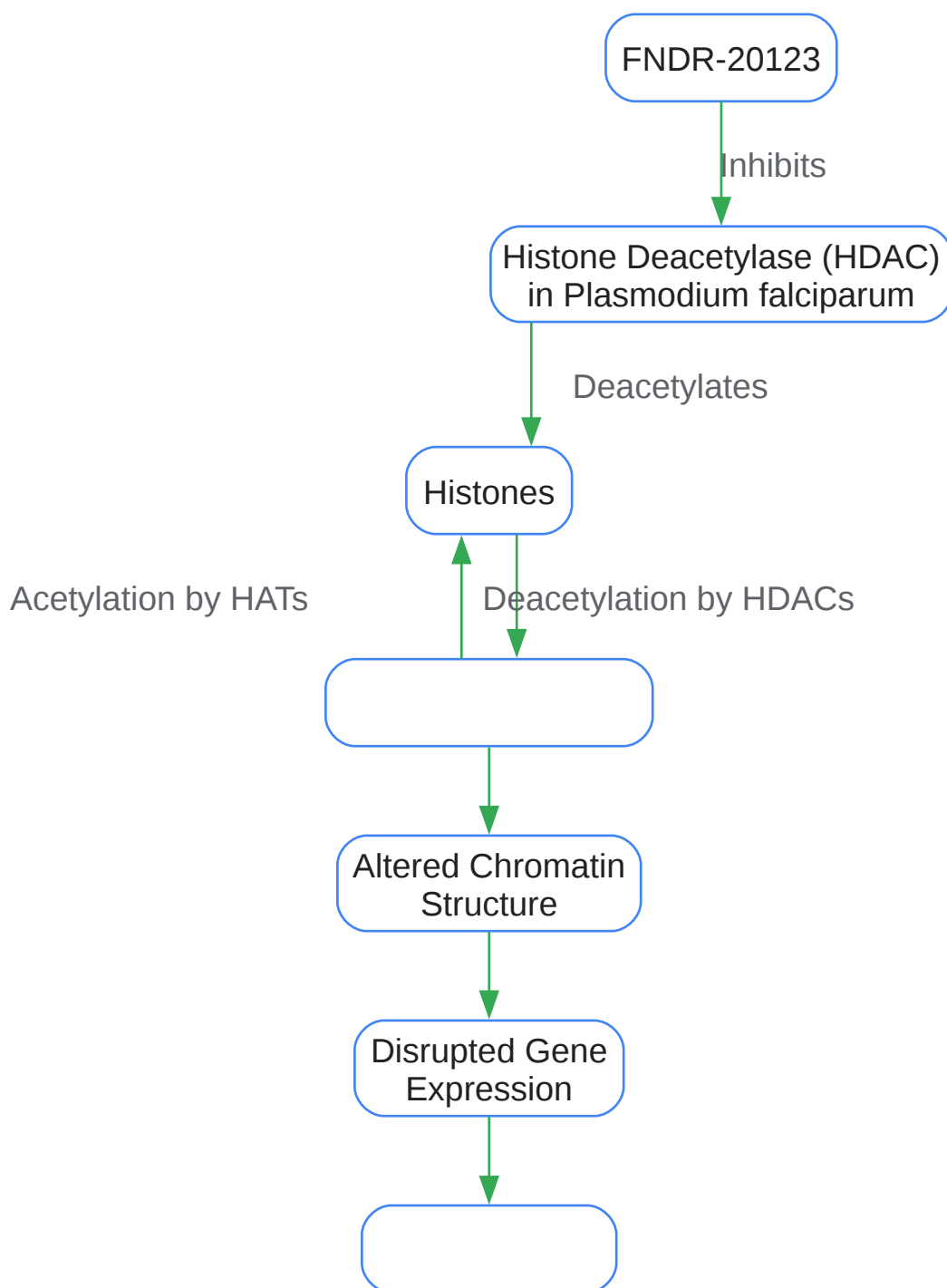
Introduction

FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] The emergence of drug-resistant strains of *Plasmodium falciparum* necessitates the development of novel therapeutics with unique mechanisms of action.[3][4] HDACs represent a promising therapeutic target in malaria, and FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in preclinical in vivo models.[3][4] This document outlines the key characteristics of FNDR-20123 and provides a detailed protocol for its evaluation in a severe combined immunodeficiency (SCID) mouse model of human *P. falciparum* malaria.

Mechanism of Action

FNDR-20123 exerts its anti-malarial activity by inhibiting HDACs, which are crucial enzymes in the epigenetic regulation of gene expression in *Plasmodium falciparum*. [3] By inhibiting these enzymes, FNDR-20123 disrupts the normal lifecycle of the parasite. It is a pan-HDAC inhibitor,

affecting multiple HDAC isoforms.[5] This distinct mechanism of action suggests that FNDR-20123 may be effective against parasite strains that have developed resistance to other anti-malarial drugs.[4]



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FNDR-20123 Mechanism of Action

Data Presentation

In Vitro Activity of FNDR-20123

| Parameter | IC50 Value | Target | Notes |
|-----------------------------------|-----------------|----------|--|
| Plasmodium HDAC Inhibition | 31 nM[1][2][4] | Pan-HDAC | --- |
| Human HDAC Inhibition | 3 nM[1][2][4] | Pan-HDAC | --- |
| P. falciparum Asexual Blood Stage | 41 nM[1][2][4] | --- | Effective against multi-drug resistant strains.[4] |
| Male Gametocytes | 190 nM[1][2][4] | --- | Indicates potential for transmission control. [4] |
| Female Gametocytes | > 5 µM[4] | --- | --- |

In Vivo Efficacy of FNDR-20123 in SCID Mouse Model

| Compound | Dose (mg/kg) | Route of Administration | Parasitemia (%) |
|------------|--------------|-------------------------|-----------------|
| FNDR-20123 | 10 | Oral (p.o.) | 6.5[1][2] |
| FNDR-20123 | 50 | Oral (p.o.) | 2.57[1][2] |

Pharmacokinetic and Safety Profile of FNDR-20123

| Parameter | Value | Species | Notes |
|------------------------------|--------------------------|-------------------|--------------------------------------|
| Cmax | 1.1 µM[4][6] | Rat | At 100 mg/kg oral dose.[4][6] |
| T1/2 | 5.5 h[4][6] | Rat | --- |
| Liver Microsome Stability | > 75% remaining after 2h | Human, Mouse, Rat | High stability.[4] |
| Plasma Protein Binding | 57%[4] | Human | Low binding.[4] |
| hERG Liability | > 100 µM[4] | --- | No significant liability. [4] |
| CYP Isoform Inhibition | IC50 > 25 µM[4] | --- | Does not inhibit tested isoforms.[4] |
| Cytotoxicity (HepG-2, THP-1) | Negligible[4][6] | --- | --- |

Experimental Protocols

In Vivo Efficacy Study in a SCID Mouse Model of Human *P. falciparum* Malaria

This protocol is adapted from the methodology described for the evaluation of FNDR-20123.[4][5]

1. Animal Model:

- Species: Severe Combined Immunodeficient (SCID) mice.
- Housing: Maintained in a sterile environment to prevent opportunistic infections.
- Humanization: Mice are engrafted with human erythrocytes to allow for the propagation of *P. falciparum*.

2. Parasite Strain:

- Plasmodium falciparum (specific strain as required, including multi-drug resistant strains).

3. Infection Protocol:

- At day 0, infect SCID mice with P. falciparum-parasitized human erythrocytes.
- The inoculum should contain approximately 2×10^7 parasitized erythrocytes in a volume of 0.1 ml.[\[4\]](#)[\[5\]](#)
- Administer the inoculum intravenously or intraperitoneally.

4. Drug Formulation and Administration:

- Preparation: Dissolve FNDR-20123 in 100% DMSO for a stock solution.[\[4\]](#)[\[5\]](#) Further dilutions can be made in an appropriate vehicle for administration.
- Dosing:
 - Begin treatment on day 3 post-infection and continue for 4 consecutive days (until day 6).[\[4\]](#)[\[5\]](#)
 - Administer a single daily dose.[\[4\]](#)[\[5\]](#)
 - Test various routes of administration, including oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.).[\[4\]](#)
 - Recommended oral doses for efficacy testing are 10 mg/kg and 50 mg/kg.[\[1\]](#)[\[2\]](#)
 - The administration volume should be adjusted to 10 ml/kg.[\[4\]](#)[\[5\]](#)
- Control Groups:
 - Vehicle Control: Administer the drug vehicle alone.
 - Positive Control: Use a standard anti-malarial drug like Chloroquine for comparison.[\[4\]](#)[\[5\]](#)

5. Monitoring and Sample Collection:

- On day 7 post-infection, collect a small volume of blood (e.g., 2 μ l) from the tail vein.[\[4\]](#)[\[5\]](#)

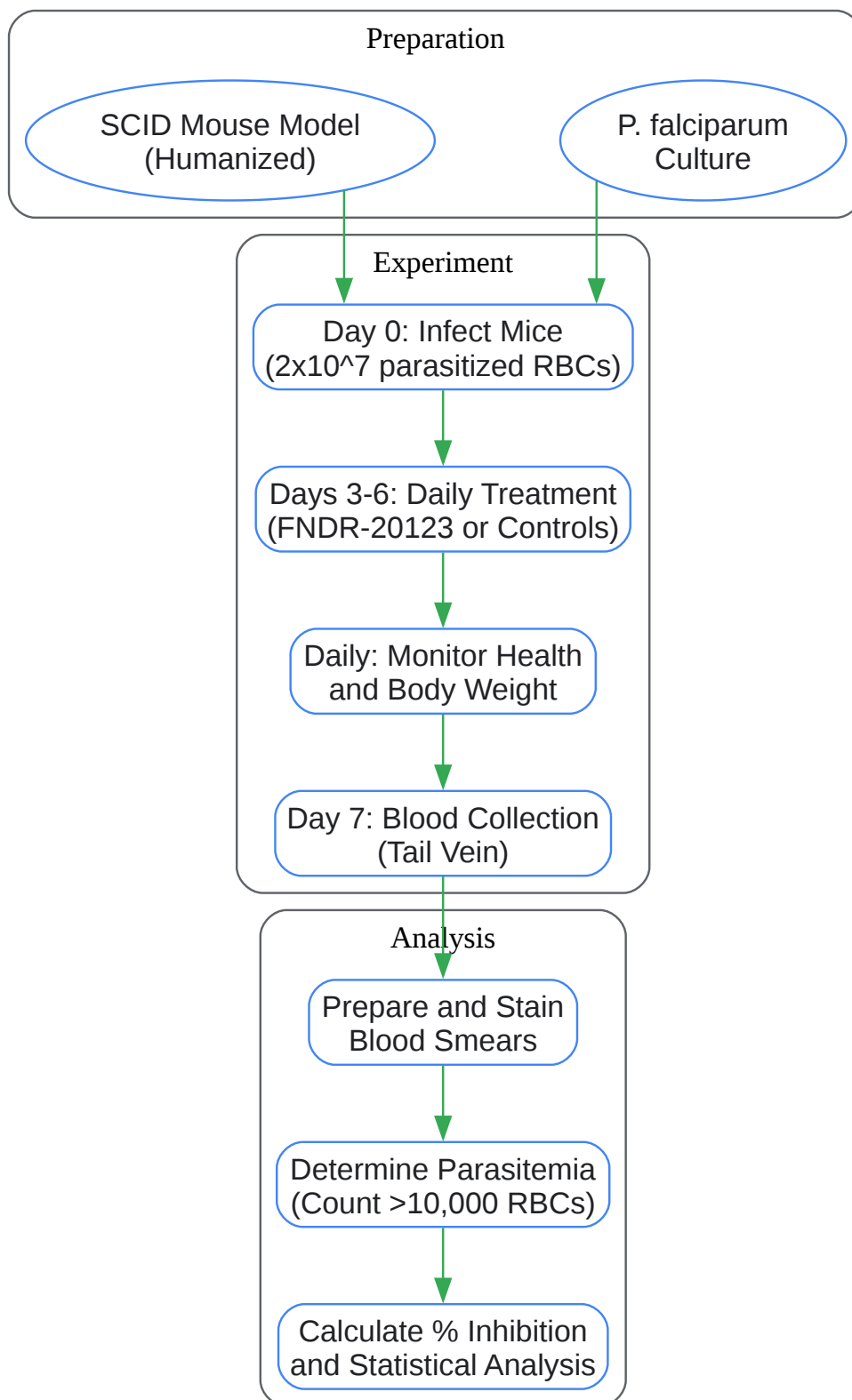
- Monitor the general health and body weight of the mice daily.

6. Determination of Parasitemia:

- Prepare thin blood smears from the collected blood samples.
- Stain the smears with Giemsa stain.
- Determine the percentage of parasitized red blood cells by counting at least 10,000 erythrocytes under a microscope.[\[4\]](#)[\[5\]](#)
- Hematocrit can be determined by FACS analysis.[\[4\]](#)

7. Data Analysis:

- Calculate the mean parasitemia for each treatment group.
- Compare the parasitemia in the FNDR-20123 treated groups to the vehicle control group to determine the percentage of parasite inhibition.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.



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Experimental Workflow for In Vivo Efficacy

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